molecular formula C8H8O B130792 Acetophenone-2',3',4',5',6'-d5 CAS No. 28077-64-7

Acetophenone-2',3',4',5',6'-d5

Cat. No.: B130792
CAS No.: 28077-64-7
M. Wt: 125.18 g/mol
InChI Key: KWOLFJPFCHCOCG-VIQYUKPQSA-N
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Description

Acetophenone-2’,3’,4’,5’,6’-d5 is a deuterated form of acetophenone, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5COCH3 and has a molecular weight of 125.18 g/mol . Deuterated compounds like Acetophenone-2’,3’,4’,5’,6’-d5 are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone-2’,3’,4’,5’,6’-d5 can be synthesized through several methods. One common method involves the deuteration of acetophenone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration of the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of Acetophenone-2’,3’,4’,5’,6’-d5 may involve the use of deuterated benzene as a starting material. The deuterated benzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield Acetophenone-2’,3’,4’,5’,6’-d5 .

Chemical Reactions Analysis

Types of Reactions

Acetophenone-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetophenone-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Acetophenone-2’,3’,4’,5’,6’-d5 is primarily related to its role as a deuterated analog of acetophenone. The presence of deuterium atoms alters the vibrational frequencies and kinetic isotope effects, which can influence reaction rates and pathways. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone-2’,3’,4’,5’,6’-d5 is unique due to its selective deuteration on the phenyl ring, which allows for specific studies on the effects of deuterium substitution in aromatic compounds. This selective deuteration provides valuable insights into reaction mechanisms and isotope effects that are not possible with fully deuterated compounds .

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466417
Record name Acetophenone-2',3',4',5',6'-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28077-64-7
Record name Acetophenone-2',3',4',5',6'-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28077-64-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetophenone-2',3',4',5',6'-d5
Reactant of Route 2
Acetophenone-2',3',4',5',6'-d5
Reactant of Route 3
Acetophenone-2',3',4',5',6'-d5
Reactant of Route 4
Acetophenone-2',3',4',5',6'-d5
Reactant of Route 5
Acetophenone-2',3',4',5',6'-d5
Reactant of Route 6
Reactant of Route 6
Acetophenone-2',3',4',5',6'-d5
Customer
Q & A

Q1: What can you tell me about the phosphorescence of acetophenone and how deuteration, in this case, acetophenone-d5, plays a role in understanding its photophysical properties?

A1: Acetophenone exhibits interesting phosphorescence behavior influenced by a phenomenon called pseudo-Jahn-Teller distortion. This essentially means that the molecule's lowest triplet state is distorted from its ideal geometry due to interactions between close-lying electronic states (specifically the 3ππ and 3nπ states) [].

Q2: Can you explain how acetophenone-d5 helps to elucidate the mechanism of ruthenium-catalyzed C-H bond activation in organic synthesis?

A2: Acetophenone-d5 is a valuable tool in deciphering the mechanism of ruthenium-catalyzed C-H bond activation, specifically in reactions where aromatic ketones add to olefins []. Researchers utilized acetophenone-d5 along with triethoxyvinylsilane to probe the reaction pathway.

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